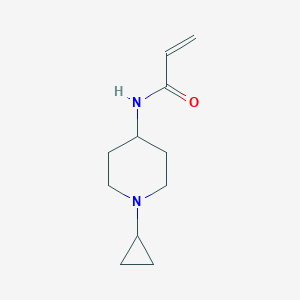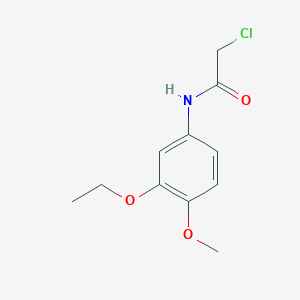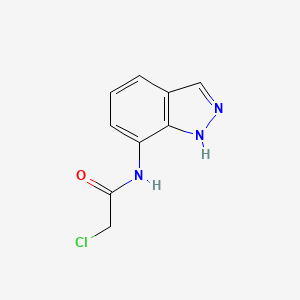![molecular formula C15H21N3O B7557950 4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMBP and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of MPMBP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. MPMBP has been shown to bind to certain proteins and inhibit their activity, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MPMBP has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of protein-protein interactions, and the enhancement of cognitive function. MPMBP has also been shown to have neuroprotective effects and may be able to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPMBP in lab experiments is its ability to inhibit certain enzymes and modulate protein-protein interactions, which may be useful in studying various biological processes. However, one limitation is that the mechanism of action of MPMBP is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of MPMBP, including further investigation of its mechanism of action, its potential as a therapeutic agent for various diseases, and its ability to modulate protein-protein interactions. Additionally, the development of new synthesis methods for MPMBP may allow for the production of larger quantities for use in future research.
Méthodes De Synthèse
The synthesis of MPMBP has been achieved through various methods, including the reaction of 4-bromophenol with 3-(5-methyl-1H-pyrazol-4-yl)propylamine in the presence of a palladium catalyst. Another method involves the reaction of 4-bromophenol with 3-(5-methyl-1H-pyrazol-4-yl)butylamine in the presence of a copper catalyst. Both methods have been successful in synthesizing MPMBP with high yields.
Applications De Recherche Scientifique
MPMBP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, MPMBP has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, MPMBP has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In biochemistry, MPMBP has been studied for its ability to inhibit certain enzymes and for its potential as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(16-9-14-10-17-18-12(14)2)3-4-13-5-7-15(19)8-6-13/h5-8,10-11,16,19H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMNOWIDVTXKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B7557944.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)

![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)